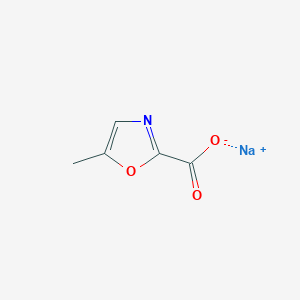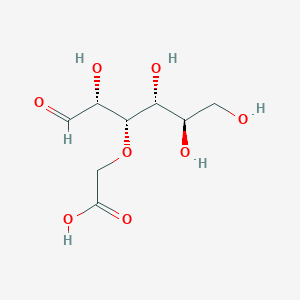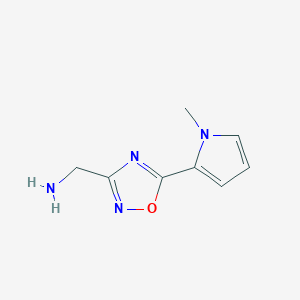
(1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol
Übersicht
Beschreibung
1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol, also known as 1-DFBM, is an organic compound with a molecular formula of C9H11F2NO. It is a colorless liquid with an odor similar to that of sweet almond oil. This compound is used in a variety of scientific research applications, including synthesis, drug development, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Treatment of Human Diseases
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature as bioactive molecules with target selectivity . These compounds could potentially be used in the treatment of various human diseases.
Synthesis of Polyhydroxylated Pyrrolidines
Polyhydroxylated pyrrolidines have been developed as dual-target inhibitors of the enzymes α-glucosidase (AG) and aldose reductase (ALR2) . These enzymes are involved in carbohydrate metabolism and could be potential targets for the treatment of diabetes.
Antibacterial Agents
Structural analogues of pyrrolidine compounds have been synthesized and tested for their antibacterial activity . Some of these analogues have shown stronger antibacterial activity than the original medication .
Urease Inhibition
Some pyrrolidine analogues have shown strong inhibition of the enzyme urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. Inhibitors of this enzyme could potentially be used in the treatment of diseases caused by urease-producing bacteria.
Alpha-Amylase Inhibition
A molecular docking study was conducted against alpha-amylase using structural analogues of pyrrolidine . Alpha-amylase is an enzyme that plays a major role in carbohydrate metabolism. Inhibitors of this enzyme could potentially be used in the treatment of diabetes.
Eigenschaften
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-3-10(4-12(14)5-11)7-15-2-1-9(6-15)8-16/h3-5,9,16H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDVMCOOFJVONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,5-Difluorobenzyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(piperidin-4-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1473973.png)
![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)

